N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c17-13-8-6-12(7-9-13)15-19-20-16(22-15)18-14(21)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFCMRRYDHSMJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-fluorobenzohydrazide with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the potential of compounds containing the oxadiazole moiety in combating tuberculosis. N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide derivatives have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis.
Key Findings:
- A series of derivatives were tested for their minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv. The most potent derivatives exhibited MIC values ranging from 4 to 64 μg/mL, indicating significant antitubercular activity .
- The structural modifications in the oxadiazole ring were found to influence the biological activity, suggesting that this scaffold could be optimized further for enhanced efficacy against resistant strains of tuberculosis .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies.
Research Insights:
- Compounds derived from this structure have demonstrated significant cytotoxic effects against several cancer cell lines, including glioblastoma and ovarian cancer cells. For instance, one derivative showed over 85% growth inhibition in OVCAR-8 cells .
- The mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression, making these compounds promising candidates for further development as anticancer agents .
Other Biological Activities
Beyond its applications in treating tuberculosis and cancer, this compound has shown potential in other therapeutic areas.
Potential Applications:
- Antimicrobial Activity: Some derivatives have exhibited antimicrobial properties against various pathogens, which could be beneficial in developing new antibiotics .
- Anti-Diabetic Effects: Research involving modified oxadiazole compounds indicated a reduction in glucose levels in diabetic models, suggesting a role in managing diabetes .
Summary Table of Biological Activities
| Activity Type | Description | Efficacy |
|---|---|---|
| Antitubercular | Potent activity against M. tuberculosis H37Rv | MIC: 4 - 64 μg/mL |
| Anticancer | Significant growth inhibition in various cancer cell lines | PGI: > 85% |
| Antimicrobial | Activity against multiple bacterial strains | Varies by derivative |
| Anti-Diabetic | Reduction in glucose levels in diabetic models | Significant lowering observed |
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations: Oxadiazole vs. Thiadiazole
A key structural analog is the thiadiazole derivative described in : 2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phenoxyphenyl)acetamide. Unlike the target compound’s oxadiazole core, this analog contains a 1,3,4-thiadiazole ring, where sulfur replaces oxygen. Key differences include:
- Metabolic Stability : Oxadiazoles are less prone to enzymatic degradation compared to thiadiazoles, which may undergo sulfur oxidation.
- Substituent Effects: The target compound’s 4-fluorophenyl group contrasts with the 4-methoxybenzyl and phenoxy substituents in the thiadiazole analog. Fluorine’s electronegativity may strengthen dipole interactions, while methoxy and phenoxy groups introduce steric bulk and moderate electron-donating effects.
Substituent Modifications
- Fluorine vs.
- Phenylacetamide vs. Phenoxy Linkages: The phenylacetamide in the target compound offers a flexible spacer, whereas the phenoxy group in the analog may restrict conformational freedom, impacting binding kinetics.
Table 1: Key Properties of Target Compound and Analog
Cytotoxicity and Assay Relevance
highlights the MTT assay, a standard method for evaluating cytotoxicity and proliferation inhibition. While direct data for the target compound are unavailable, oxadiazole derivatives are frequently screened using this protocol. Thiadiazole analogs, such as the compound in , may exhibit higher IC50 values due to increased lipophilicity, which could enhance cellular uptake but also off-target effects .
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C15H12FN3O2
- Molecular Weight : 273.27 g/mol
The structure includes an oxadiazole ring and a fluorophenyl group, which contribute to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Formation of the Oxadiazole Ring : The reaction of 4-fluorobenzohydrazide with acetic anhydride leads to the formation of the oxadiazole structure.
- Acetamide Formation : Subsequent acylation with phenylacetic acid derivatives yields the final product.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties:
-
Cell Lines Tested : The compound has been evaluated against various cancer cell lines including PC3 (prostate carcinoma) and MCF-7 (breast cancer).
Compound Cell Line IC50 (µM) This compound PC3 52 Reference Drug (Imatinib) PC3 40 This compound MCF-7 100
The compound demonstrated lower activity than Imatinib but showed promise as a potential anticancer agent due to its selective cytotoxicity towards prostate carcinoma cells .
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Studies indicate that it possesses notable activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 µg/mL |
| Escherichia coli | 0.30 µg/mL |
| Pseudomonas aeruginosa | 0.35 µg/mL |
These findings suggest that this compound could be developed as a lead compound for antimicrobial therapies .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Binding : Its structural features enhance binding affinity to various receptors implicated in cancer and microbial infections.
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Study on Anticancer Activity : A study highlighted the effectiveness of phenylacetamide derivatives against prostate cancer cells, demonstrating that modifications in substituent groups significantly affect cytotoxicity levels .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of various oxadiazole derivatives derived from this compound, showing promising results against resistant bacterial strains .
Q & A
Q. What are the standard synthetic routes for N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate. For example, chloroacetyl chloride is often used to acylate amino-oxadiazole precursors under reflux conditions with triethylamine as a base . Key optimization parameters include solvent choice (e.g., acetonitrile or DMF), temperature control (80–120°C), and catalyst selection (e.g., Lewis acids for improved cyclization efficiency). Purity is ensured via recrystallization or column chromatography .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the oxadiazole ring and fluorophenyl substituents, with characteristic peaks for aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ ~165–170 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ at m/z 325.3), while infrared (IR) spectroscopy identifies functional groups like C=O (1680–1720 cm⁻¹) and C-F (1100–1250 cm⁻¹) . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Initial screening should include antimicrobial assays (e.g., MIC against E. coli or S. aureus), cytotoxicity studies (MTT assay on cancer cell lines), and anti-inflammatory activity (COX-2 inhibition). Structural analogs with oxadiazole-thiazole hybrids have shown IC₅₀ values of 10–50 µM in anticancer models .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
Discrepancies often arise from assay-specific variables, such as cell line sensitivity or solvent effects (e.g., DMSO concentration). To address this, standardize assay protocols (e.g., fixed incubation times, solvent controls) and validate results using orthogonal methods. For example, if cytotoxicity varies between MTT and Trypan Blue assays, confirm apoptosis via flow cytometry .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties?
Structural modifications, such as introducing electron-withdrawing groups (e.g., -CF₃) to the phenyl ring, can enhance metabolic stability. LogP values should be optimized (target 2–5) via substituent tuning to balance solubility and membrane permeability. In vivo studies on analogs suggest that fluorophenyl derivatives exhibit improved bioavailability compared to chlorophenyl counterparts .
Q. How does the compound’s reactivity with biological thiols (e.g., glutathione) impact its mechanism of action?
The oxadiazole ring may undergo nucleophilic attack by thiols, forming disulfide adducts that alter bioactivity. Use LC-MS to track adduct formation in simulated physiological conditions (pH 7.4, 37°C). For instance, analogs with electron-deficient oxadiazoles show reduced thiol reactivity, correlating with prolonged half-lives in plasma .
Q. What computational methods are suitable for predicting target binding modes?
Molecular docking (e.g., AutoDock Vina) against targets like EGFR or COX-2 can identify key interactions (e.g., hydrogen bonds with oxadiazole oxygen). MD simulations (100 ns) validate stability of ligand-receptor complexes, with RMSD < 2 Å indicating robust binding. Pharmacophore modeling highlights essential features like the fluorophenyl group’s role in hydrophobic interactions .
Methodological Challenges and Solutions
Q. How can researchers address low yields in the final acylation step of the synthesis?
Low yields (<40%) often result from steric hindrance at the oxadiazole nitrogen. Solutions include using bulkier acylating agents (e.g., pivaloyl chloride) or microwave-assisted synthesis to accelerate reaction kinetics. A study on similar acetamides achieved 75% yield by switching from chloroacetyl chloride to bromoacetyl derivatives under microwave conditions .
Q. What analytical approaches differentiate polymorphic forms of the compound?
X-ray crystallography (single-crystal) resolves lattice parameters and hydrogen-bonding networks, while powder X-ray diffraction (PXRD) detects polymorphic mixtures. Differential scanning calorimetry (DSC) identifies melting point variations (>5°C differences indicate distinct forms). For example, a polymorph with a slipped-stack arrangement showed enhanced solubility .
Q. How do structural analogs with thiadiazole or pyrazole rings compare in bioactivity?
Thiadiazole analogs often exhibit stronger antimicrobial activity (MIC 2–8 µg/mL) due to increased electronegativity, while pyrazole derivatives show superior anti-inflammatory effects (IC₅₀ 15 µM vs. 25 µM for oxadiazoles). However, oxadiazole-based compounds maintain better metabolic stability in hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
